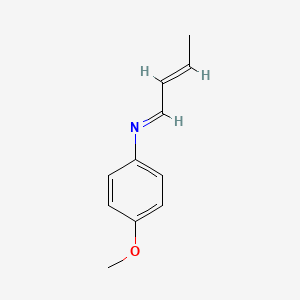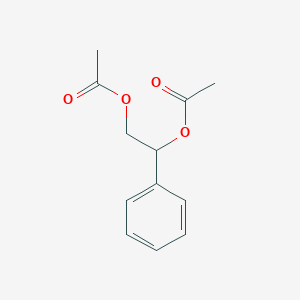
1-Phenyl-1,2-ethanediol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1,2-ethanediol diacetate is an organic compound with the molecular formula C12H14O4 It is a derivative of 1-phenyl-1,2-ethanediol, where both hydroxyl groups are acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-1,2-ethanediol diacetate can be synthesized through the acetylation of 1-phenyl-1,2-ethanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of both hydroxyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-1,2-ethanediol diacetate undergoes various chemical reactions, including:
Hydrolysis: The diacetate can be hydrolyzed back to 1-phenyl-1,2-ethanediol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diacetate to other derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 1-Phenyl-1,2-ethanediol.
Oxidation: Phenylacetic acid or benzaldehyde.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Applications De Recherche Scientifique
1-Phenyl-1,2-ethanediol diacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs and active pharmaceutical ingredients.
Biocatalysis: It is used in enzymatic reactions to produce chiral intermediates for pharmaceuticals.
Material Science: The compound is utilized in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1,2-ethanediol diacetate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the compound can act as a substrate for specific enzymes, leading to the formation of chiral intermediates. The acetyl groups can be cleaved under specific conditions, allowing the compound to participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
1-Phenyl-1,2-ethanediol diacetate can be compared with other similar compounds such as:
1-Phenyl-1,2-ethanediol: The non-acetylated form, which has different reactivity and applications.
Phenylacetic acid: An oxidation product with distinct properties and uses.
Benzaldehyde: Another oxidation product with applications in flavor and fragrance industries.
The uniqueness of this compound lies in its acetylated structure, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
6270-03-7 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(2-acetyloxy-2-phenylethyl) acetate |
InChI |
InChI=1S/C12H14O4/c1-9(13)15-8-12(16-10(2)14)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
Clé InChI |
WCYRXMRSUIXKRC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



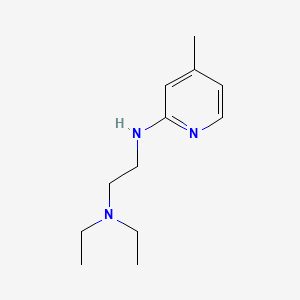
![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)

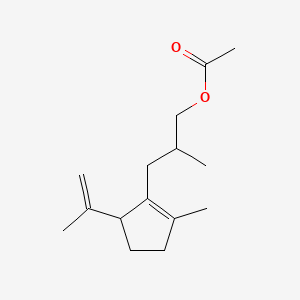
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)

![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
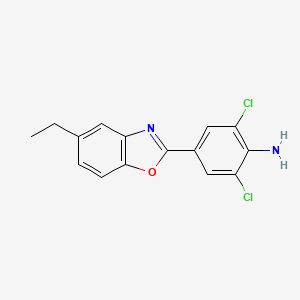


![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
